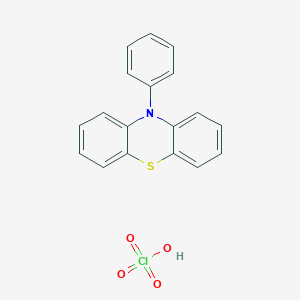

Perchloric acid;10-phenylphenothiazine

Description

Historical Context of Phenothiazine (B1677639) Derivatives in Advanced Organic Transformations

The journey of phenothiazine and its derivatives is a compelling narrative of scientific discovery and application that spans over a century. wikipedia.org The parent compound, phenothiazine, a heterocyclic molecule with the formula S(C₆H₄)₂NH, was first synthesized in 1883 by Bernthsen. wikipedia.orgresearchgate.net Initially, its utility was explored in the burgeoning field of synthetic dyes. A notable early derivative, methylene (B1212753) blue, synthesized in 1876, not only served as a potent dye but also found early applications in medicine, including as an antimalarial. researchgate.netnih.gov

The 1930s and 1940s marked a significant expansion in the application of phenothiazine, as it was widely used as an insecticide and an anthelmintic agent for livestock and humans. wikipedia.orgresearchgate.net However, the trajectory of phenothiazine chemistry took a dramatic turn in the mid-20th century with the development of N-substituted derivatives. This led to the discovery of compounds with profound pharmacological activities, including antihistaminic and antipsychotic properties, which revolutionized the treatment of psychiatric disorders. researchgate.netnih.gov

Beyond the biomedical field, the unique electronic properties of the phenothiazine core, characterized by its electron-rich nature, have made it a valuable scaffold in materials science and organic synthesis. wikipedia.orgrsc.org Phenothiazine derivatives have been investigated for their applications in dye-sensitized solar cells and as organic photoredox catalysts, demonstrating their versatility in mediating a range of chemical transformations. researchgate.netscielo.br The ability of the phenothiazine nucleus to be readily functionalized at various positions has allowed for the synthesis of a vast library of derivatives with fine-tuned electronic and steric properties, solidifying its place as a privileged structure in advanced organic synthesis. aip.orgrsc.org

Contemporary Significance of Perchloric Acid as a Catalyst and Reagent in Organic Synthesis

Perchloric acid (HClO₄) is a superacid, one of the strongest known Brønsted acids, a property that underpins its significant role in modern organic synthesis. youtube.comwikipedia.org Its high acidity and, when concentrated, strong oxidizing power make it a versatile and effective catalyst for a wide array of organic reactions. youtube.comcalibrechem.com In contemporary organic synthesis, perchloric acid is employed to catalyze reactions such as esterifications, nitrations, and sulfonations by creating a highly acidic environment that promotes the reaction. youtube.comcalibrechem.com

One of the notable advancements in the use of perchloric acid has been the development of heterogeneous catalytic systems. acs.org Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) has emerged as an inexpensive, highly efficient, and reusable catalyst. organic-chemistry.org This supported catalyst offers several advantages in line with the principles of green chemistry, including the ability to conduct reactions under solvent-free conditions, short reaction times, high yields, and simplified work-up procedures involving simple filtration to recover the catalyst. organic-chemistry.orgorganic-chemistry.org This methodology has been successfully applied to the protection of aldehydes and ketones as acetals and ketals, and their subsequent deprotection. organic-chemistry.org

Furthermore, perchloric acid has proven to be a powerful promoter for the formation of carbocations, facilitating reactions such as the addition of β-dicarbonyl compounds to alcohols and alkenes. organic-chemistry.org Mechanistic studies have shown that it can be more effective than other strong acids in generating these reactive intermediates. organic-chemistry.org The ability to be utilized in both homogeneous and heterogeneous formats, coupled with its cost-effectiveness, ensures that perchloric acid remains a relevant and valuable tool for chemists in both laboratory and industrial settings. youtube.comorganic-chemistry.org

Structure

3D Structure of Parent

Properties

CAS No. |

52156-15-7 |

|---|---|

Molecular Formula |

C18H14ClNO4S |

Molecular Weight |

375.8 g/mol |

IUPAC Name |

perchloric acid;10-phenylphenothiazine |

InChI |

InChI=1S/C18H13NS.ClHO4/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19;2-1(3,4)5/h1-13H;(H,2,3,4,5) |

InChI Key |

RCRNHOUYFVUEBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC=CC=C42.OCl(=O)(=O)=O |

Origin of Product |

United States |

Synthesis and Structural Aspects of Perchlorate Phenothiazine Systems

Synthetic Methodologies for 10-Phenylphenothiazine Cation Radical Perchlorate (B79767) and Related Phenothiazine (B1677639) Salts

The synthesis of stable phenothiazine cation radical salts, particularly with the perchlorate anion, involves specific oxidative methods. Furthermore, modifying the core 10-phenylphenothiazine structure through substitution reactions can enhance its reactivity and tailor its properties for specific applications.

The generation of phenothiazine cation radicals is achieved through one-electron oxidation of the neutral phenothiazine molecule. These radicals can be isolated as stable crystalline salts when a suitable counterion, such as perchlorate (ClO₄⁻), is present.

Several methods have been successfully employed for this purpose:

Chemical Oxidation : A common method involves the use of a chemical oxidizing agent. For instance, the oxidation of 10-phenylphenothiazine (PTH) with copper(II) perchlorate, Cu(ClO₄)₂, in a solvent like acetonitrile (B52724) effectively generates the 10-phenylphenothiazine radical cation (PTH•⁺) researchgate.net. Similarly, an iodine-silver perchlorate system has been utilized to prepare N-phenylphenothiazine cation radical perchlorates nih.gov.

Electrolytic Oxidation : Electrochemical methods offer a clean and controlled way to generate cation radicals. The oxidation of phenothiazine at an electrode in the presence of a perchlorate salt electrolyte can produce the desired cation radical perchlorate salt nih.gov. This method allows for precise control over the oxidation potential.

Photochemical Oxidation : Phenothiazines are well-known for their photo-induced electron transfer capabilities. Irradiation of a phenothiazine solution in the presence of an electron acceptor can lead to the formation of the cation radical.

The resulting solid cation radical perchlorate salts are often stable and can be isolated for further study and application nih.gov. The stability of the radical is attributed to the delocalization of the unpaired electron over the entire heterocyclic ring system.

To modulate the electronic properties and enhance the reactivity of 10-phenylphenothiazine, particularly for applications like photoredox catalysis, derivatization of the aromatic rings is crucial. Nucleophilic Aromatic Substitution (SNAr) provides a powerful, transition-metal-free approach to synthesize highly functionalized 10-phenylphenothiazine derivatives nih.govchemicalbook.comresearchgate.net.

This methodology typically involves the reaction of phenothiazine with highly fluorinated arenes (polyfluoroarenes). The high electronegativity of fluorine atoms activates the aromatic ring toward nucleophilic attack by the nitrogen atom of phenothiazine nih.govresearchgate.net.

Key features of this synthetic approach include:

Reaction Conditions : The reaction is generally carried out in the presence of a mild base, such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). DMSO can improve reactivity by enhancing the solubility of the base nih.govresearchgate.net.

Regioselectivity : The substitution often occurs with high regioselectivity, for example, at the para-position of the polyfluoroarene nih.gov.

Iterative Reactions : The resulting polyfluoroarene-bearing phenothiazine derivatives can undergo a second SNAr reaction, allowing for the introduction of multiple functional groups and the creation of complex, highly tailored molecules nih.gov.

These functionalized derivatives are explored for their potential as improved organic photocatalysts for processes such as dehalogenative bond formation nih.govresearchgate.net.

Spectroscopic Characterization and Electronic Structure Elucidation of Phenothiazine-Perchlorate Adducts and Intermediates

A suite of spectroscopic techniques is indispensable for identifying and characterizing the phenothiazine cation radical and for investigating the mechanisms of reactions involving these species.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is the most direct and definitive method for the detection and characterization of radical species like the phenothiazine cation radical. Since the cation radical possesses an unpaired electron, it is ESR-active.

ESR spectroscopy provides valuable information about the electronic structure of the radical:

Detection : The presence of a signal in the ESR spectrum confirms the existence of the radical species nih.gov.

Hyperfine Structure : The interaction of the unpaired electron with magnetic nuclei (like ¹H and ¹⁴N) in the molecule leads to the splitting of the ESR signal into multiple lines, known as hyperfine splitting. The analysis of this splitting pattern can help map the distribution of the unpaired electron's spin density across the molecule.

Environmental Effects : The ESR spectrum can be sensitive to the radical's environment, such as the solvent and temperature. Studies on N-derivatives of phenothiazine radical-cations have shown that the nature of the hyperfine structure can vary with temperature.

The sensitivity of ESR allows for the detection of very low concentrations of radicals, making it a crucial tool in studying reaction intermediates.

| Parameter | Typical Value/Observation for Phenothiazine Cation Radicals | Significance |

| g-factor | Close to that of a free electron (~2.0023) | Helps in identifying the type of radical. |

| Hyperfine Splitting | Complex pattern due to coupling with ¹⁴N and various protons. | Provides a map of the spin density distribution, revealing how the unpaired electron is delocalized over the heterocyclic framework. |

| Temperature Dependence | Spectral line shapes and splitting patterns can change with temperature. | Indicates dynamic processes or changes in the radical's conformation. |

The formation of the 10-phenylphenothiazine cation radical from its neutral precursor is accompanied by dramatic changes in its electronic absorption spectrum, which can be monitored using UV-Vis-NIR (Near-Infrared) spectroscopy.

While the neutral 10-phenylphenothiazine (PTH) has characteristic π → π* transitions in the UV region (e.g., at ~255 nm and 320 nm), the radical cation (PTH•⁺) exhibits strong and distinct absorption bands in the visible and near-infrared regions researchgate.net. These new absorptions are characteristic of the open-shell electronic structure of the radical.

Key absorption bands for the 10-phenylphenothiazine radical cation have been reported at approximately:

514-520 nm researchgate.net

772-780 nm researchgate.net

~864 nm researchgate.net

These absorptions correspond to electronic transitions from lower-lying doubly occupied molecular orbitals to the singly occupied molecular orbital (SOMO) and from the SOMO to higher-lying unoccupied orbitals. The position and intensity of these bands are sensitive to the substitution on the phenothiazine core and the solvent environment, making UV-Vis spectroscopy a valuable tool for studying the electronic properties of these species and for monitoring their formation and decay in solution researchgate.net.

| Species | Typical Absorption Maxima (λmax) | Region |

| 10-Phenylphenothiazine (Neutral) | ~255 nm, ~320 nm researchgate.net | Ultraviolet (UV) |

| 10-Phenylphenothiazine Cation Radical | ~515 nm, ~775 nm, ~864 nm researchgate.net | Visible / Near-Infrared (NIR) |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of phenothiazine chemistry, ¹H and ¹³C NMR are routinely used to confirm the structures of newly synthesized derivatives, such as those produced from acid-mediated reactions chemicalbook.com. The chemical shifts, coupling constants, and signal multiplicities provide a detailed picture of the molecular framework.

While direct NMR studies detailing the mechanistic steps of perchloric acid-catalyzed reactions of phenothiazines are not extensively documented in the surveyed literature, the technique is fundamental to any mechanistic investigation by providing the unambiguous identification of starting materials, intermediates, and final products. For example, in the synthesis of phenothiazine derivatives via acid-catalyzed N-phenylethylation, NMR is essential to confirm the structure of the resulting ester product chemicalbook.com.

Furthermore, NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) can be employed to study the formation of aggregates or ion pairs in solution, which can be relevant in understanding reaction intermediates and mechanisms in solution-phase chemistry. Although perchloric acid is more commonly noted in the literature for its use in extracting metabolites from tissues for NMR analysis, the principles of using NMR to follow reaction progress and identify species are directly applicable to the study of acid-catalyzed phenothiazine reactions nih.gov. Any proposed mechanism for a perchloric acid-catalyzed reaction would ultimately rely on NMR spectroscopy to verify the structures of the key chemical species involved.

Time-Resolved Spectroscopic Techniques for Excited State Dynamics

Time-resolved spectroscopic techniques are indispensable tools for elucidating the complex photophysical and photochemical processes that occur in perchlorate-phenothiazine systems upon photoexcitation. These methods allow for the direct observation of transient species, such as excited states and radical ions, on timescales ranging from femtoseconds to microseconds. By monitoring the temporal evolution of spectral features, researchers can map the intricate pathways of energy relaxation and charge transfer.

Detailed investigations into the excited state dynamics of the 10-phenylphenothiazine radical cation (PTZ+•), the species formed in the presence of perchloric acid, have been conducted using sophisticated techniques like ultrafast transient absorption spectroscopy and femtosecond stimulated Raman spectroscopy (FSRS). acs.org These studies provide critical insights into the behavior of this class of compounds.

Upon photoexcitation, the 10-phenylphenothiazine radical cation exhibits a cascade of rapid decay processes. For instance, excitation of PTZ+• in acetonitrile with a 517 nm laser pulse populates a higher-energy electronically excited doublet state (Dn). acs.org This initial state undergoes a rapid decay to an unrelaxed lowest electronic excited state, D1', in less than 0.3 picoseconds. acs.org Subsequently, this state relaxes to the lowest electronic excited state (D1) with a time constant of approximately 10.9 ± 0.4 picoseconds. acs.org The final decay back to the ground state (D0) occurs with a lifetime of 32.3 ± 0.8 picoseconds. acs.org

Transient absorption spectroscopy is particularly powerful in identifying the spectral signatures of these short-lived intermediates. The spectra reveal features such as excited-state absorption and ground-state bleach, which evolve over time. researchgate.netresearchgate.net For example, the excited state of the phenothiazine radical cation is known to be a super-oxidant, with excited-state potentials exceeding +2.1 V versus SCE, enabling it to drive energy-demanding oxidation reactions. acs.orgresearchgate.net

The dynamics of these excited states are crucial for applications in solar energy conversion and photoredox catalysis. acs.orgnih.gov The remarkable stability of the phenothiazine radical cations, combined with their strong absorption in the visible and near-infrared regions, makes them suitable for these applications. acs.orgmdpi.com Time-resolved studies have been instrumental in understanding the mechanisms of photoinduced electron transfer and hole transfer in systems containing phenothiazine derivatives. acs.orgnih.gov The environment, including the solvent, can also influence the excited-state lifetimes and decay pathways. rsc.org

The table below summarizes the key decay dynamics of the photoexcited 10-phenylphenothiazine radical cation as determined by time-resolved spectroscopy.

| Excited State Transition | Decay Time Constant (τ) | Technique | Solvent |

|---|---|---|---|

| Dn → D1' | < 0.3 ps | Ultrafast Transient Absorption Spectroscopy | Acetonitrile |

| D1' → D1 | 10.9 ± 0.4 ps | Ultrafast Transient Absorption Spectroscopy | Acetonitrile |

| D1 → D0 | 32.3 ± 0.8 ps | Ultrafast Transient Absorption Spectroscopy | Acetonitrile |

Mechanistic Studies and Reactivity Profiles of 10 Phenylphenothiazine in Acidic Media

Electron Transfer and Redox Chemistry of 10-Phenylphenothiazine Cation Radicals

10-Phenylphenothiazine (PTH) undergoes a reversible one-electron oxidation to form a stable cation radical (PTH•+). nsf.govnih.gov This process is characterized by a moderate oxidation potential, making it amenable to both chemical and electrochemical methods. nsf.govacs.org The first oxidation half-wave of unsubstituted N-phenylphenothiazine is a fully reversible process. nih.gov Upon oxidation, the solution typically develops a distinct color, with the PTH•+ radical exhibiting characteristic absorption bands in the visible and near-infrared regions. nsf.govacs.org Spectroelectrochemical measurements have identified absorption features for PTH•+ at approximately 514 nm, 772 nm, and 864 nm. nsf.gov

The cation radical can further undergo a second, quasi-reversible oxidation to a dication (PTH2+). nih.gov This dication is known to participate in disproportionation reactions, an equilibrium process where two cation radicals react to form one neutral molecule and one dication nih.gov:

2 PTH•+ ⇌ PTH + PTH2+

This equilibrium is generally understood to favor the cation radical. acs.org However, the position of this equilibrium can be influenced by subsequent reactions of the dication. For instance, in the presence of nucleophiles like chloride ions, the consumption of the dication can shift the equilibrium towards disproportionation. acs.org The radical dication's reactivity, particularly its tendency to undergo disproportionation, can lead to irreversible oxidation processes observed in cyclic voltammetry. nih.gov

Table 1: Electrochemical Properties of 10-Phenylphenothiazine

| Process | Potential (vs. NHE) | Reversibility | Notes |

| PTH ⇌ PTH•+ + e- | 0.92 V | Reversible | First one-electron oxidation. nsf.gov |

| PTH•+ ⇌ PTH2+ + e- | 1.59 V | Irreversible | Second one-electron oxidation. nsf.govnih.gov |

The 10-phenylphenothiazine cation radical, often stabilized as its perchlorate (B79767) salt, is an electrophilic species that readily reacts with a variety of nucleophiles. The mechanism of these reactions generally involves the attack of the nucleophile on the cation radical. nih.gov The reactivity is influenced by the electronic properties of the phenothiazine (B1677639) ring system; electron-withdrawing groups tend to increase the reaction rate. nih.gov

While specific studies on the reaction of 10-phenylphenothiazine cation radical perchlorate with amino compounds are not extensively detailed in the provided search results, the general reactivity of phenothiazine cation radicals with amines has been documented. These reactions are pertinent to understanding the potential interactions and degradation pathways of phenothiazine-based compounds. Amine radical cations are recognized as highly useful reactive intermediates in amine synthesis, displaying various modes of reactivity that lead to key synthetic intermediates like iminium ions and α-amino radicals. nih.gov The formation of these species often begins with a one-electron oxidation of the parent amine. nih.gov

In the context of phenothiazines, the cation radical can act as the oxidant. The interaction between a phenothiazine cation radical and a nucleophile, such as an amine, could be a critical step in the biological activity of phenothiazine-based drugs, potentially being responsible for their binding to receptor proteins. nih.gov

The 10-phenylphenothiazine cation radical (PTZ+•) possesses a manifold of excited doublet states that are accessible upon excitation with visible and near-infrared light. acs.orgresearchgate.netscispace.com These excited states are potent "super-photooxidants," with excited-state potentials exceeding +2.1 V vs SCE, enabling them to drive energetically demanding oxidation reactions. acs.orgresearchgate.netscispace.com

Upon photoexcitation, for instance with a 517 nm laser pulse, the PTZ+• is promoted to a Dn electronically excited doublet state. acs.orgresearchgate.net This state undergoes a series of rapid relaxations through lower energy excited states (D1' and D1) before returning to the ground doublet state (D0). acs.orgresearchgate.net The lifetimes of these excited states are in the picosecond to sub-nanosecond timescale. acs.orgresearchgate.net

The oxidative power of these photoexcited doublet states has been demonstrated by covalently linking the PTZ+• to various hole acceptors with different oxidation potentials. acs.orgscispace.com Ultrafast hole transfer occurs from the excited PTZ+• to the acceptor, with the specific excited state involved (Dn, D1', or D1) depending on the photoexcitation wavelength. acs.orgscispace.com This ability to harness the enhanced oxidizing power of the upper excited doublet states of PTZ+• opens up applications for this chromophore as a "super-oxidant" in energy-demanding chemical transformations. acs.orgscispace.com The excited state redox potential for the doublet excited state of the N-phenylphenothiazine radical cation has been approximated to be 2.31 V vs NHE. nsf.gov

Table 2: Decay Lifetimes of 10-Phenylphenothiazine Cation Radical Excited Doublet States

| Transition | Lifetime (τ) | Excitation |

| Dn → D1' | < 0.3 ps | 517 nm |

| D1' → D1 | 10.9 ± 0.4 ps | 517 nm |

| D1 → D0 | 32.3 ± 0.8 ps | 517 nm |

| D1' → D1 | 19 ± 2 ps | 900 nm |

Data sourced from multiple references. acs.orgresearchgate.netscispace.com

Perchloric Acid-Catalyzed Reaction Mechanisms

Strong acids like perchloric acid can play a significant role in promoting various organic reactions by protonating substrates and intermediates, thereby enhancing their reactivity. However, specific research detailing the role of perchloric acid in catalyzing SN1 pathways or mediating cation radical reductions for 10-phenylphenothiazine is not extensively available in the provided search results. The following sections discuss the general principles of these mechanisms and the potential influence of a strong acid catalyst.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a stepwise pathway for nucleophilic substitution reactions. It involves the formation of a carbocation intermediate in the rate-determining step, followed by nucleophilic attack on this carbocation. While there is extensive literature on SN1 reactions in general, specific studies investigating perchloric acid-promoted SN1 additions involving the 10-phenylphenothiazine scaffold are not prominent in the search results.

In principle, a strong acid like perchloric acid could facilitate an SN1-type reaction by protonating a leaving group, making it a better leaving group and promoting the formation of a cationic intermediate. However, the 10-phenylphenothiazine structure itself is not typically a substrate for classical SN1 reactions at the phenothiazine core. It is more likely that such mechanisms would be relevant for substituents on the phenyl group or the phenothiazine ring, where a leaving group is present.

It is important to note that nucleophilic aromatic substitution (SNAr) reactions have been developed to synthesize functionalized 10-phenylphenothiazine derivatives. nih.gov These reactions, however, typically proceed through a Meisenheimer complex and are facilitated by strong electron-withdrawing groups on the aromatic ring being attacked, rather than being catalyzed by a strong acid in an SN1 fashion.

The involvement of cation radicals in reduction reactions mediated by perchloric acid for 10-phenylphenothiazine is another area where specific research is limited. Generally, phenothiazines are known for their electron-donating properties and their ability to form stable cation radicals upon oxidation. These cation radicals are themselves oxidizing agents.

Perchloric acid, being a strong, non-coordinating acid, is often used as an electrolyte in electrochemical studies to support the generation and study of radical ions. In a preparative context, while perchloric acid would provide the acidic medium, its direct role in mediating a reduction via a cation radical pathway is not immediately obvious from established mechanisms. It is more commonly associated with promoting oxidation or acting as a source of protons.

10-Phenylphenothiazine has been utilized as a highly reducing metal-free photocatalyst for the reduction of carbon-halogen bonds. researchgate.net This process, however, involves the photoexcited state of the neutral molecule acting as a reductant, leading to the formation of the cation radical as a byproduct of the catalytic cycle, rather than the cation radical itself being the key intermediate in a reduction mediated by perchloric acid.

Based on a comprehensive review of the available scientific literature, it is not possible to provide an article on the "acid-catalyzed condensation reactions of Perchloric acid;10-phenylphenothiazine" as outlined. The existing research on 10-phenylphenothiazine does not describe this specific type of chemical transformation.

The preponderance of scientific data focuses on the utility of 10-phenylphenothiazine and its derivatives as potent photoredox catalysts. diva-portal.orgrsc.orgbeilstein-journals.orgnih.gov In this capacity, they are employed to facilitate a variety of organic reactions, such as nucleophilic additions to alkenes and oxidative coupling of amines, by leveraging their favorable redox properties upon photoexcitation. rsc.orgbeilstein-journals.org

Furthermore, studies on the reactivity of the phenothiazine nucleus in acidic media have primarily documented oxidation reactions. For instance, in the presence of acid, phenothiazines can be oxidized to form sulfoxides or undergo degradation to other oxidized species. acs.org There is also extensive research into the formation and properties of the stable radical cation of 10-phenylphenothiazine in solution. beilstein-journals.org

While there are documented examples of acid-catalyzed condensation reactions involving the parent phenothiazine molecule (not the 10-phenyl substituted derivative) with formaldehyde (B43269) to produce dimers and oligomers, this represents a different chemical system and does not involve perchloric acid. google.com

No information could be located regarding the acid-catalyzed condensation of 10-phenylphenothiazine with carbonyl compounds or other substrates in the presence of perchloric acid. Consequently, a discussion on the mechanism, scope, and solvent effects of such a reaction would be entirely speculative and without a basis in the current scientific literature.

Therefore, the requested article focusing on the "," specifically concerning "Acid-Catalyzed Condensation Reactions" and "Solvent Effects and Reaction Environment Influences on Perchlorate-Phenothiazine Reactivity," cannot be generated due to the absence of relevant research findings.

Electrochemical Behavior of 10 Phenylphenothiazine and Perchloric Acid Systems

Voltammetric Analysis of Phenothiazine (B1677639) Derivatives in Perchlorate (B79767) Solutions

The electrochemical behavior of phenothiazine derivatives, including 10-phenylphenothiazine, is readily investigated using voltammetric techniques. The presence of perchlorate ions in the electrolyte solution plays a crucial role in these analyses, often acting as a supporting electrolyte.

The anodic oxidation of 10-phenylphenothiazine (PTH) in electrolyte solutions such as acetonitrile (B52724) typically proceeds through a series of steps. Cyclic voltammetry experiments have shown that the first oxidation is a reversible, monoelectronic process, leading to the formation of the stable 10-phenylphenothiazine radical cation (PTH•+). nsf.gov This initial oxidation is a key characteristic of the phenothiazine core.

Further oxidation can occur at higher potentials. For instance, a second, irreversible oxidation for the dication (PTH2+/•+) has been observed at approximately 1.59 V vs NHE in acetonitrile. nsf.gov The initial reversible one-electron oxidation is a hallmark of many phenothiazine derivatives, indicating the formation of a relatively stable radical cation intermediate. nih.gov The stability of this radical cation is a significant feature of the electrochemical behavior of phenothiazine compounds. nih.gov

Table 1: Redox Potentials of 10-Phenylphenothiazine in Acetonitrile

Process Potential (V vs NHE) Reversibility PTH•+/PTH 0.92 Reversible PTH2+/PTH•+ 1.59 (estimated from half anodic peak height) Irreversible

Data obtained from spectroelectrochemistry measurements in acetonitrile.

nsf.gov

The stability of the radical cations of N-phenylphenothiazine derivatives with extended π-systems has also been investigated, showing strong absorption in the near-infrared region. mdpi.comThe photochemically generated stable cation radical of phenothiazine aggregates has been characterized by EPR measurements and flash photolysis, showing absorption bands in the visible region.

nih.gov

Chemical Compounds Mentioned

Compound Name 10-phenylphenothiazine Perchloric acid Acetonitrile Chloride Chlorate Hydroxyl radical Oxygen

Theoretical and Computational Approaches for Perchlorate Phenothiazine Interactions

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic properties and energetic landscape of the 10-phenylphenothiazine cation formed upon interaction with perchloric acid. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying relatively large molecules like phenothiazine (B1677639) derivatives. researchgate.net

DFT calculations are used to model the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding the chemical reactivity and electronic properties of the 10-phenylphenothiazine cation. researchgate.netscispace.com The HOMO is typically localized on the electron-rich phenothiazine core, indicating the region most susceptible to electrophilic attack or oxidation. The LUMO, conversely, indicates the region most likely to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a key parameter that correlates with the molecule's chemical stability and electronic transition properties. scispace.com

Analysis of the electron density distribution and molecular electrostatic potential (MESP) maps reveals the charge distribution across the molecule. scispace.com In the 10-phenylphenothiazine cation, a significant portion of the positive charge is delocalized over the nitrogen and sulfur atoms of the central thiazine (B8601807) ring and extends into the phenyl rings. researchgate.net This delocalization is a key factor in the stability of the cation. Computational studies on various phenothiazine derivatives confirm that the central ring is the primary site of charge localization following oxidation or protonation. nih.govresearchgate.net

Table 1: Calculated FMO Energies for a Representative Phenothiazine System

| Molecular Species | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Neutral Phenothiazine | DFT/B3LYP | -5.12 | -0.98 | 4.14 |

| Phenothiazine Radical Cation | DFT/B3LYP | -7.85 | -4.50 | 3.35 |

Note: These are illustrative values based on typical DFT calculations for phenothiazine systems and may not represent the exact values for 10-phenylphenothiazine perchlorate (B79767).

Computational methods can be employed to assess the interaction between the Brønsted acid (perchloric acid) and the 10-phenylphenothiazine base. The proton affinity of the nitrogen atom in the phenothiazine ring can be calculated to quantify the basicity of the molecule. The stability of the resulting conjugate acid, the 10-phenylphenothiazinium cation, is a critical factor. This stability arises from the extensive delocalization of the positive charge across the π-conjugated system, which can be quantified through charge analysis calculations.

While direct protonation at the nitrogen is one possibility, interaction with a strong oxidizing agent like perchloric acid can also lead to the formation of a radical cation. researchgate.net Computational studies are crucial for determining the relative stability of the protonated species versus the radical cation. The stability of these cationic species is influenced by the geometry of the molecule; DFT calculations show that the neutral phenothiazine molecule has a bent, butterfly-like structure, while the radical cation tends to be more planar, which facilitates charge delocalization. researchgate.net Computational models help analyze the energetic barriers associated with these geometric changes. beilstein-journals.org

Theoretical calculations are highly effective in predicting the redox potentials of phenothiazine derivatives. researchgate.net By calculating the Gibbs free energy change for the one-electron oxidation process, the standard redox potential can be estimated using a thermodynamic cycle. These calculations typically employ a combination of DFT for the gas-phase energies and a continuum solvation model (like PCM) to account for the solvent effects. researchgate.netresearchgate.net Studies have shown that DFT methods, such as B3LYP, can predict the redox potentials of phenothiazines with good agreement with experimental values obtained from cyclic voltammetry. researchgate.net

Time-dependent DFT (TD-DFT) is the primary computational tool used to predict photophysical properties. researchgate.netnih.gov It allows for the calculation of electronic excitation energies, which correspond to the absorption wavelengths (λ_max) observed in UV-vis spectra. rsc.org By modeling the transitions between different electronic states (e.g., from the ground state S₀ to the first excited singlet state S₁), TD-DFT can help interpret experimental spectra and understand the nature of the electronic transitions, such as charge-transfer characteristics. nih.gov Other parameters like oscillator strengths, which relate to absorption intensity, and the energies of triplet states, relevant for phosphorescence, can also be computed. nih.gov

Table 2: Comparison of Experimental and Computed Properties for Phenothiazine Derivatives

| Property | Experimental Value | Computed Value (Method) | Reference |

|---|---|---|---|

| First Oxidation Potential (V vs. SCE) | +0.5 to +0.8 | +0.65 (DFT/B3PW91) | researchgate.net |

| λ_max, absorption (nm) | ~320 | ~315 (TD-DFT) | nih.gov |

| λ_em, fluorescence (nm) | ~450 | ~440 (TD-DFT) | nih.gov |

Note: Values are typical for N-substituted phenothiazines and serve for illustrative purposes.

Reaction Pathway Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction pathways for the formation and subsequent reactions of the 10-phenylphenothiazine cation. By locating and characterizing the transition state (TS) structures, the energy barriers (activation energies) for specific reaction steps can be calculated.

For instance, in the oxidation of phenothiazines, computational studies can help distinguish between different proposed mechanisms, such as a single-electron transfer followed by a proton transfer (SET-PT) or a sequential proton loss electron transfer (SPLET). mdpi.com By calculating the energies of the intermediates and transition states for each pathway, the most energetically favorable route can be identified. This analysis is crucial for understanding the reactivity of the phenothiazine cation, including its stability and potential degradation pathways, such as oxidation at the sulfur atom to form a sulfoxide (B87167). researchgate.net

Solvation Models and Environmental Effects in Theoretical Studies

The properties and reactivity of the charged 10-phenylphenothiazine perchlorate are highly dependent on the surrounding solvent environment. Theoretical studies must account for these environmental effects to yield realistic results. This is typically achieved through solvation models. mdpi.com

Implicit (or continuum) solvation models, such as the Polarizable Continuum Model (PCM), are widely used. researchgate.nettum.de In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This method is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent, which are particularly important for charged species like the phenothiazine cation. tum.de

For more specific solute-solvent interactions, such as hydrogen bonding, explicit solvation models may be used. In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation along with the solute molecule. While computationally more demanding, this method provides a more detailed picture of the immediate solvation shell. tum.de Studies on phenothiazine in aqueous co-solvent mixtures have used theoretical treatments to analyze preferential solvation, demonstrating how the local environment around the solute can differ significantly from the bulk solvent composition. mdpi.com

Advanced Catalytic Applications Incorporating 10 Phenylphenothiazine and Perchloric Acid

Organic Photoredox Catalysis with 10-Phenylphenothiazine

10-Phenylphenothiazine (PTH) has emerged as a powerful organic photoredox catalyst, offering a metal-free alternative to traditional ruthenium and iridium complexes. rsc.orgescholarship.org Its strong reducing potential in the excited state allows it to facilitate a variety of synthetic transformations under mild conditions. escholarship.org

10-Phenylphenothiazine serves as an inexpensive and highly reducing metal-free photocatalyst for the reduction of carbon-halogen bonds. rsc.orgescholarship.org This transformation is significant as it provides a safer and more efficient alternative to conventional dehalogenation methods that often rely on stoichiometric and toxic reagents like tin hydrides. escholarship.org The mechanism involves the photoexcited PTH entering a highly reducing state, capable of reducing the carbon-halogen bond. This generates a carbon-centered radical intermediate, which is then trapped by a mild hydrogen atom donor to yield the dehalogenated product. rsc.org These reactions can be carried out at room temperature and have been shown to be effective for a variety of substrates, affording excellent yields. rsc.orgescholarship.org

For instance, the reduction of iodobenzene (B50100) to benzene (B151609) can be achieved with a 98% yield in one hour under irradiation from a 380 nm LED, using 5 mol% of PTH in the presence of tributylamine (B1682462) and formic acid. escholarship.org The versatility of this method extends to various activated and unactivated carbon-halogen bonds. escholarship.org

| Substrate | Product | Yield (%) | Reaction Time (h) | Conditions |

|---|---|---|---|---|

| Iodobenzene | Benzene | 98 | 1 | 5 mol% PTH, 5 eq. Tributylamine, 5 eq. Formic Acid, 380 nm LED |

| 1-Bromonaphthalene | Naphthalene | 95 | 2 | 5 mol% PTH, 5 eq. Tributylamine, 5 eq. Formic Acid, 380 nm LED |

| 2-Chloroacetophenone | Acetophenone | 92 | 3 | 5 mol% PTH, 5 eq. Tributylamine, 5 eq. Formic Acid, 380 nm LED |

The development of organocatalyzed atom transfer radical polymerization (O-ATRP) has gained significant attention as a method to produce well-defined polymers without metal contamination, which is a crucial requirement for biomedical and electronic applications. researchgate.netwikipedia.org 10-Phenylphenothiazine has been successfully employed as an organic photoredox catalyst in these systems. wikipedia.orgnih.gov

In this process, the photoexcited PTH catalyst reduces an alkyl halide initiator, generating a carbon-centered radical that initiates polymerization and the oxidized catalyst. scispace.com This radical propagates by adding to monomer units. The process is controlled through reversible deactivation, where the oxidized catalyst complex can react with the propagating radical to regenerate the dormant alkyl halide species. nih.gov This reversible activation/deactivation cycle minimizes termination reactions, allowing for the synthesis of polymers with controlled molecular weights and low dispersity (Đ). nih.govnih.gov

PTH and its derivatives have been successfully used for the polymerization of various monomers, including methacrylates and acrylonitrile, under UV or visible light irradiation. wikipedia.orgnih.govscielo.br

| Monomer | Catalyst | Mₙ (GPC) | Dispersity (Đ) | Initiator Efficiency (I*) | Conditions |

|---|---|---|---|---|---|

| Methyl Methacrylate (MMA) | 10-Phenylphenothiazine (PTH) | 15,400 | 1.18 | 95% | 380 nm irradiation |

| Acrylonitrile | Phenothiazine (B1677639) derivative | 21,000 | 1.25 | 90% | Visible light |

| 4-Vinylpyridine (4VP) | 10-(pyren-1-yl)-10H-phenothiazine (PPTh) | 12,500 | 1.15 | 91% conversion | UV light, Ethanol |

The strong redox properties of 10-phenylphenothiazine also allow for its incorporation into tandem or dual catalytic systems, expanding its synthetic utility. These systems combine the photoredox capabilities of PTH with another catalytic cycle, often involving a transition metal, to achieve transformations not possible with either catalyst alone.

One such example is the use of phenothiazine derivatives in dual photoredox/nickel catalytic systems for C-N and C-S cross-coupling reactions. nih.gov In these reactions, the photoexcited phenothiazine catalyst engages in a redox event that facilitates the catalytic cycle of a nickel complex, enabling the coupling of amines or thiols with aryl bromides. nih.gov

Furthermore, PTH has been used as a sole organic photoredox catalyst in reactions that can be considered tandem processes, such as the bromo-perfluoroalkylation of unactivated olefins. acs.org This reaction is highly atom-economical and redox-neutral, proceeding with stoichiometric amounts of the olefin and the perfluoroalkyl bromide to generate complex molecules in a single step. acs.org

Recent research has unveiled that the catalytic power of 10-phenylphenothiazine can be significantly enhanced through multi-photon excitation. unc.eduacs.org While a one-photon pathway allows PTH to act as a potent reductant, a consecutive two-photon excitation generates a super-photooxidant capable of driving highly energy-demanding oxidation reactions. acs.orgacs.org

The process involves the initial one-photon excitation of PTH, followed by oxidative quenching to form the radical cation (PTH•+). acs.org A second photon then excites this radical cation to a higher-energy doublet excited state (²PTH•+*). unc.edunsf.gov This excited radical cation is an extremely powerful oxidant, with a potential exceeding +2.1 V vs SCE, enabling it to oxidize substrates that are inaccessible to common photocatalysts. acs.org

A key application of this strategy is the oxidation of chloride ions to chlorine atoms, a challenging transformation due to the high oxidation potential of chloride. unc.eduacs.org This has been successfully applied to the chlorination of unactivated C(sp³)–H bonds in organic molecules like cyclohexane, with enhanced yields observed when using the two-photon excitation pathway. unc.eduacs.org This methodology provides new mechanistic insights and opens avenues for using inexpensive organic catalysts in challenging oxidation chemistry. unc.edu

Perchloric Acid as a Highly Efficient Catalyst in Diverse Organic Transformations

Perchloric acid (HClO₄) is one of the strongest known Brønsted acids and serves as a highly efficient catalyst in a wide array of organic reactions. calibrechem.comyoutube.com Its utility stems from its strong acidity and its ability to promote reactions that require a highly acidic environment, such as esterifications, nitrations, and various addition reactions. calibrechem.comyoutube.comacs.org

Perchloric acid can be employed as both a homogeneous and a heterogeneous catalyst, the latter being achieved by supporting it on solid materials like silica (B1680970) gel (HClO₄-SiO₂). organic-chemistry.orgacs.org

Homogeneous Catalysis: In a homogeneous phase, perchloric acid effectively catalyzes reactions such as the direct addition of β-dicarbonyl compounds to alcohols and alkenes. organic-chemistry.org Using just 1 mol% of HClO₄, these reactions can be conducted conveniently to produce C-C bonds with moderate to excellent yields, generating only water as a byproduct. acs.org Mechanistic studies have shown that for the addition to alcohols, the reaction proceeds through an Sₙ1 mechanism, where the acid promotes the formation of a carbocation intermediate. nih.gov DFT calculations suggest that HClO₄ is more effective at facilitating carbocation formation compared to other strong acids like triflic acid (TfOH) and sulfuric acid (H₂SO₄). acs.org

Heterogeneous Catalysis: To overcome issues of catalyst separation and recycling associated with homogeneous catalysis, perchloric acid can be immobilized on a solid support. organic-chemistry.orgrsc.org Silica gel-supported perchloric acid (HClO₄-SiO₂) has proven to be a highly effective heterogeneous catalyst for the same addition reactions, often providing yields comparable to or even higher than the homogeneous system. organic-chemistry.orgacs.org A significant advantage of the supported system is its reusability. The HClO₄-SiO₂ catalyst can be easily recovered by simple filtration and reused for multiple reaction cycles without a significant loss of activity. nih.gov This aligns with the principles of green chemistry by offering a recyclable catalyst and enabling solvent-free reaction conditions. organic-chemistry.orgacs.org

| Reaction | Catalyst System | Yield (%) | Key Advantage |

|---|---|---|---|

| Addition of Acetylacetone to 1-Phenylethanol | Homogeneous (1 mol% HClO₄) | 85 | High catalytic activity |

| Heterogeneous (HClO₄-SiO₂) | 92 | Recyclable (up to 4 runs), solvent-free option | |

| Esterification of Acetic Acid with Ethanol | Homogeneous (HClO₄) | High | Promotes reaction in acidic environment |

| Heterogeneous (HClO₄-SiO₂) | High | Simplified workup and catalyst reuse |

Applications in Functional Group Transformations (e.g., Acetylation, Imine Synthesis)

The combination of photoredox and acid catalysis provides a powerful tool for a variety of functional group interconversions. While the specific use of a conjoined "Perchloric acid;10-phenylphenothiazine" catalyst is not extensively documented, the individual capabilities of phenothiazine derivatives and Brønsted acids in key transformations like imine synthesis and acetylation are well-established.

Imine Synthesis

Imines, characterized by a carbon-nitrogen double bond, are crucial intermediates in organic synthesis. rsc.org The photocatalytic oxidative coupling of primary amines presents a green and efficient route to imine formation, often superseding traditional methods that may require harsh conditions or expensive metal catalysts. rsc.orgorientjchem.org Phenothiazine derivatives, structurally related to 10-phenylphenothiazine, have proven to be effective photocatalysts for this transformation. rsc.orgrsc.org

Research has demonstrated that extended phenothiazine structures can efficiently catalyze the oxidative coupling of amines to imines under visible light irradiation. rsc.orgrsc.org The reaction proceeds via an aerobic oxidation mechanism, where the photocatalyst, upon light absorption, initiates a single-electron transfer (SET) process, ultimately leading to the formation of the imine with water as the primary byproduct. The efficiency of these catalysts allows for reactions to be conducted under mild conditions, with some systems even harnessing natural sunlight. rsc.org

The catalytic performance of a phenothiazine-based photocatalyst was systematically investigated for the oxidative coupling of a broad scope of primary amines. The results highlight the versatility of this approach for synthesizing a diverse range of imine products.

Table 1: Photocatalytic Oxidative Coupling of Primary Amines to Imines Using a Phenothiazine-Based Catalyst

Reaction conditions typically involve the amine substrate, a catalytic amount of the phenothiazine derivative, a solvent such as acetonitrile (B52724), and exposure to a light source (e.g., blue LEDs or sunlight) in an air or oxygen atmosphere.

| Entry | Amine Substrate | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Benzylamine | 3 | 99 | rsc.org |

| 2 | 4-Methylbenzylamine | 3 | 99 | rsc.org |

| 3 | 4-Methoxybenzylamine | 3 | 99 | rsc.org |

| 4 | 4-Chlorobenzylamine | 5 | 98 | rsc.org |

| 5 | 4-Bromobenzylamine | 5 | 98 | rsc.org |

| 6 | 4-(Trifluoromethyl)benzylamine | 8 | 95 | rsc.org |

| 7 | 1-Phenylethylamine | 6 | 97 | rsc.org |

| 8 | Furfurylamine | 6 | 96 | rsc.org |

Acetylation

Acetylation is a fundamental process for protecting hydroxyl and amino functional groups in multistep syntheses. mdpi.com This reaction is typically carried out using acetylating agents like acetic anhydride (B1165640) or acetyl chloride. While many protocols employ acid or base catalysts, there is a growing interest in developing catalyst-free and solvent-free conditions to align with the principles of green chemistry. mdpi.com

Perchloric acid (HClO₄), as a strong Brønsted acid, is known to catalyze various organic reactions, including the addition of β-dicarbonyl compounds to alcohols and alkenes. acs.orgacs.orgnih.gov Its catalytic activity stems from its ability to protonate substrates, thereby activating them towards nucleophilic attack. However, the specific application of a dedicated "this compound" system for the acetylation of alcohols and amines is not prominently featured in the surveyed scientific literature. Acetylation can often proceed efficiently with acetic anhydride at elevated temperatures without any catalyst, which may reduce the need for a complex catalytic system in many instances.

Hybrid Catalytic Systems Integrating 10-Phenylphenothiazine and Perchloric Acid Functionalities

The development of hybrid catalytic systems, where two or more distinct catalytic cycles operate synergistically, represents a frontier in chemical synthesis. A hypothetical hybrid system integrating the photoredox capabilities of 10-phenylphenothiazine with the Brønsted acid activity of perchloric acid could offer significant advantages. Such dual-catalyst systems can enable transformations that are not feasible with either catalyst alone. nih.gov

In these cooperative systems, the photocatalyst and the co-catalyst perform distinct, complementary roles. For instance, combining a photoredox catalyst with a chiral Brønsted acid has been shown to enable highly enantioselective reactions. researchgate.net The photocatalyst generates a reactive radical intermediate via a light-induced SET process, while the Brønsted acid can activate a substrate or control the stereochemical outcome of a subsequent bond-forming step. nih.govresearchgate.net

In a potential hybrid system composed of 10-phenylphenothiazine and perchloric acid:

10-Phenylphenothiazine (PTH) would serve as the light-harvesting component. Upon excitation with visible light, PTH becomes a potent single-electron donor, capable of reducing a suitable substrate to generate a radical intermediate. diva-portal.org

Perchloric Acid (HClO₄) would function as a Brønsted acid co-catalyst. Its role could be multifaceted, including:

Substrate Activation: Protonation of an electrophile (e.g., a Michael acceptor) could lower its LUMO energy, making it more susceptible to attack by a photochemically generated radical. nih.gov

Accelerating Key Steps: The acid could catalyze specific steps in the reaction mechanism, such as triplet energy transfer or subsequent transformations of intermediates. nih.gov

Proton Source: In reactions where a proton is consumed, the acid serves as a ready source, preventing the buildup of basic species that might inhibit the catalytic cycle.

While the concept of merging photoredox catalysis with Brønsted acid catalysis is well-supported, specific, well-characterized examples of hybrid systems that explicitly integrate 10-phenylphenothiazine and perchloric acid are not readily found in the current literature. This highlights a potential area for future research, where the rational design of such dual-catalyst systems could lead to the discovery of novel and synthetically useful organic transformations.

Materials Science Innovations Through Phenothiazine Perchlorate Chemistry

Development of Phenothiazine-Based Optoelectronic Materials

Phenothiazine (B1677639) (PTZ) derivatives are recognized for their potent electron-donating nature and their ability to form stable radical cations, making them exemplary candidates for optoelectronic applications. rsc.orgmdpi.com The non-planar, butterfly-like structure of the phenothiazine core helps to prevent intermolecular aggregation, which is beneficial for maintaining high quantum efficiencies in the solid state. nih.gov When 10-phenylphenothiazine is oxidized, it forms a stable radical cation (10-phenylphenothiazine•+) which can be paired with a perchlorate (B79767) anion (ClO₄⁻). This resulting salt, 10-phenylphenothiazine perchlorate, exhibits distinct optoelectronic characteristics that are being harnessed for various devices.

Phenothiazine derivatives are versatile components in both organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). rsc.org In OLEDs, they can function as highly efficient hole-transporting or emissive materials. The stable radical cation of 10-phenylphenothiazine, when incorporated into the device architecture, can facilitate the injection and transport of holes, leading to improved device performance.

In the context of OSCs, phenothiazine-based materials serve as excellent electron donors. rsc.org The favorable energy levels of the highest occupied molecular orbital (HOMO) of phenothiazine derivatives allow for efficient charge separation at the donor-acceptor interface. The use of the 10-phenylphenothiazine radical cation perchlorate can also be explored as a p-type dopant in the hole transport layer to enhance conductivity and device efficiency.

Table 1: Representative Performance of Optoelectronic Devices Incorporating Phenothiazine Derivatives This table presents typical performance metrics for OLEDs and OSCs that utilize phenothiazine-based materials, illustrating their potential. Specific data for 10-phenylphenothiazine perchlorate is illustrative.

| Device Type | Phenothiazine Derivative Role | Key Performance Metric | Illustrative Value |

|---|---|---|---|

| OLED | Hole Transport Layer | Luminance (cd/m²) | > 10,000 |

| OLED | Emissive Layer | External Quantum Efficiency (%) | ~15-20 |

| OSC | Electron Donor | Power Conversion Efficiency (%) | > 12 |

| OSC | Hole Transport Layer Dopant | Fill Factor (%) | ~70-75 |

A significant advantage of phenothiazine chemistry is the ability to modify the core structure at various positions to fine-tune its optoelectronic properties. rsc.orgresearchgate.net By introducing different functional groups on the phenyl ring at the 10-position or on the phenothiazine core itself, researchers can alter the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, absorption and emission spectra, and charge carrier mobility. nih.gov

For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the redox potential of the molecule, thereby affecting the stability and electronic properties of the corresponding radical cation perchlorate salt. researchgate.net This molecular engineering approach allows for the rational design of materials tailored for specific applications in OLEDs and OSCs, optimizing their performance and efficiency. semanticscholar.orgresearchgate.net

Phenothiazine Derivatives as Components in Hole Transport Layers for Energy Devices

Phenothiazine derivatives have emerged as highly promising materials for hole transport layers (HTLs) in various energy devices, including perovskite solar cells and OLEDs. researchgate.netrsc.org An efficient HTL must possess high hole mobility, appropriate energy level alignment with the adjacent layers, and good thermal and morphological stability.

Table 2: Properties of Phenothiazine-Based Hole Transport Materials This table outlines key properties of hole transport materials based on phenothiazine derivatives. The values are representative and highlight the desirable characteristics for energy devices.

| Property | Typical Value Range | Significance |

|---|---|---|

| Hole Mobility (cm²/Vs) | 10⁻⁵ to 10⁻³ | Facilitates efficient transport of holes to the electrode. |

| HOMO Level (eV) | -5.0 to -5.4 | Ensures efficient hole extraction from the active layer. |

| Glass Transition Temperature (°C) | > 100 | Indicates good morphological stability at operating temperatures. |

| Electrochemical Stability | Reversible oxidation | Ensures long-term operational stability of the device. |

Advanced Polymeric Materials Synthesized via Phenothiazine-Catalyzed Processes

The unique redox properties of phenothiazine derivatives also position them as effective catalysts in polymerization reactions. Specifically, 10-phenylphenothiazine can act as a photoredox catalyst in processes like atom transfer radical polymerization (ATRP). Upon photoexcitation, it can facilitate the controlled polymerization of various monomers, leading to the synthesis of well-defined polymers with advanced architectures.

The mechanism often involves the formation of the 10-phenylphenothiazine radical cation as a key intermediate. rsc.org This radical cation can then participate in the redox cycle of the polymerization, enabling the controlled growth of polymer chains. The use of the perchlorate salt of this radical cation could potentially offer a direct route to initiate such polymerizations. This approach opens up possibilities for creating novel polymeric materials with tailored properties for a wide range of applications, from advanced coatings to biomedical devices.

Future Research Trajectories and Interdisciplinary Opportunities

Rational Design of Next-Generation Perchlorate-Phenothiazine Functional Materials

The design of novel functional materials based on the perchlorate-phenothiazine framework is a promising avenue for future research. The inherent properties of the 10-phenylphenothiazine moiety, such as its strong electron-donating nature and non-planar butterfly structure, make it an excellent building block for optoelectronic materials. rsc.orgrsc.orgresearchgate.net The functionalization of the phenothiazine (B1677639) core at the N-10, S-5, and C-3,7 positions allows for the fine-tuning of its electronic and optical properties. rsc.org

Future research could focus on the following areas:

Organic Light-Emitting Diodes (OLEDs): By modifying the substituents on the phenyl ring or the phenothiazine core, it may be possible to develop materials with tunable emission colors and improved quantum efficiencies. The perchlorate (B79767) counter-ion could also play a role in the solid-state packing and morphology of thin films, which are critical for device performance.

Organic Solar Cells (OSCs): Phenothiazine derivatives have been explored as donor materials in OSCs due to their excellent hole-transporting properties. rsc.orgresearchgate.net The design of new perchlorate-phenothiazine salts with tailored energy levels could lead to more efficient charge separation and transport in photovoltaic devices.

Chemosensors: The sensitivity of the phenothiazine core to its electronic environment can be exploited for the development of chemosensors. rsc.orgrsc.org Future work could involve designing perchlorate-phenothiazine compounds that exhibit a measurable change in their optical or electronic properties upon binding to specific analytes.

A systematic approach to the design of these materials, guided by computational modeling, will be crucial for predicting their properties and accelerating the discovery of new high-performance materials.

Expanding the Scope of Perchlorate-Mediated and Phenothiazine-Catalyzed Reactions

The catalytic potential of "Perchloric acid;10-phenylphenothiazine" is another exciting area for future investigation. Perchlorates are known to promote a variety of organic reactions, often by acting as Lewis acids or by enhancing the polarity of the reaction medium. benthamscience.com Phenothiazine derivatives, on the other hand, are excellent photoredox catalysts, capable of mediating a range of chemical transformations under visible light irradiation. rsc.orgacs.orgrsc.org

Future research in this area could include:

Novel Catalytic Cycles: Investigating the synergistic effects of the perchlorate anion and the phenothiazine cation in catalysis could lead to the discovery of new reaction pathways. For example, the perchlorate could act as a co-catalyst, activating substrates towards reaction with the photogenerated phenothiazine radical.

Asymmetric Catalysis: The development of chiral phenothiazine-based catalysts is a growing area of interest. diva-portal.org The synthesis of chiral perchlorate-phenothiazine salts could enable new enantioselective transformations, which are of great importance in the pharmaceutical and fine chemical industries.

Mechanistic Studies: A deeper understanding of the mechanisms of perchlorate-mediated and phenothiazine-catalyzed reactions is needed to optimize existing methods and to design new, more efficient catalytic systems. acs.org This will involve a combination of experimental techniques, such as kinetic studies and spectroscopic analysis, as well as computational modeling.

The exploration of "this compound" as a catalyst in a wider range of organic reactions, including C-H functionalization, cross-coupling reactions, and polymerization, is a promising direction for future research.

Integration of Advanced Characterization Techniques for In-situ Reaction Monitoring

To fully understand and optimize the behavior of "this compound" in both materials and catalytic applications, the use of advanced, in-situ characterization techniques will be essential. These techniques allow for the real-time monitoring of chemical and physical changes, providing valuable insights that are often missed with traditional ex-situ methods.

Key areas for the application of advanced characterization techniques include:

Spectroelectrochemistry: This technique combines spectroscopy and electrochemistry to study the electronic structure of redox-active species. nih.gov In-situ spectroelectrochemistry could be used to probe the electronic transitions of the 10-phenylphenothiazine cation and its excited states, providing a deeper understanding of its photophysical properties.

Transient Absorption Spectroscopy: This ultrafast spectroscopic technique is used to study the dynamics of short-lived excited states. acs.orgresearchgate.net It could be employed to investigate the excited-state behavior of the 10-phenylphenothiazine cation, including the lifetimes of its various excited states and the kinetics of electron transfer processes.

The data obtained from these advanced characterization techniques will be invaluable for the rational design of new materials and catalysts, as well as for the optimization of their performance in various applications. The interdisciplinary nature of this research, combining synthetic chemistry, materials science, catalysis, and advanced spectroscopy, will be key to unlocking the full potential of "this compound" and related compounds.

Q & A

Q. What are the standard safety protocols for handling perchloric acid in laboratory settings?

Perchloric acid requires strict safety measures due to its strong oxidizing properties and potential for explosive decomposition. Key protocols include:

Q. What synthetic routes are recommended for preparing 10-phenylphenothiazine derivatives?

Common methods include:

Q. How can researchers characterize the purity of perchloric acid-phenothiazine complexes?

Analytical techniques include:

- High-performance liquid chromatography (HPLC) : To quantify residual reactants and byproducts .

- Nuclear magnetic resonance (NMR) : ¹H and ¹³C NMR to confirm structural integrity and detect impurities .

- X-ray diffraction (XRD) : For crystallographic validation of complex formation .

Advanced Research Questions

Q. What strategies resolve contradictory data on the thermal stability of perchloric acid-phenothiazine complexes?

Discrepancies may arise from varying experimental conditions (e.g., heating rates, atmospheric moisture). Recommended approaches:

Q. How can reaction conditions be optimized to enhance catalytic efficiency of perchloric acid in phenothiazine derivatization?

Systematic optimization involves:

Q. What methodologies address challenges in detecting trace perchlorate residues in phenothiazine-based reaction mixtures?

Sensitive detection requires:

Q. How do researchers mitigate solvent incompatibility issues when using perchloric acid in non-aqueous phenothiazine reactions?

Solutions include:

- Solvent screening : Testing polar aprotic solvents (e.g., acetonitrile) for stability with perchloric acid .

- Low-temperature reactions : Reducing thermal degradation risks while maintaining reactivity .

Data Analysis and Experimental Design

Q. What statistical frameworks are suitable for analyzing dose-response relationships in perchloric acid toxicity studies?

Use nonlinear regression models (e.g., log-logistic curves) to fit EC₅₀ values, validated by bootstrap resampling for confidence intervals .

Q. How can researchers reconcile conflicting spectroscopic data (e.g., FTIR vs. NMR) in characterizing phenothiazine-perchlorate adducts?

Apply multivariate analysis (e.g., principal component analysis) to identify systematic errors or environmental artifacts . Cross-reference with computational vibrational spectra (DFT) to resolve ambiguities .

Q. What controls are critical in kinetic studies of perchloric acid-mediated oxidation of phenothiazines?

Essential controls include:

- Blank reactions : Without perchloric acid to assess background oxidation.

- Internal standards : Stable isotopologues (e.g., deuterated phenothiazine) to normalize instrument variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.